REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:28])[CH:5]([NH:20][C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[C:6]1[N:7]=[C:8]([NH:11]C(OCC(Cl)(Cl)Cl)=O)[S:9][CH:10]=1)[CH3:2]>C(O)=O.[Zn]>[CH2:1]([O:3][C:4](=[O:28])[CH:5]([NH:20][C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[C:6]1[N:7]=[C:8]([NH2:11])[S:9][CH:10]=1)[CH3:2]
|
Name
|
α-t-butyloxycarbonylamino-α-[2-(trichloroethoxycarbonylamino)thiazol-4-yl]acetic acid ethyl ester
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C=1N=C(SC1)NC(=O)OCC(Cl)(Cl)Cl)NC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
zinc dust is filtered off
|
Type
|
ADDITION
|
Details
|
The filtrate is poured into water
|
Type
|
EXTRACTION
|
Details
|
the resultant solution is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer is washed with saturated sodium bicarbonate aq. solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
water, and dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The distillation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C=1N=C(SC1)N)NC(=O)OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.26 g | |
YIELD: PERCENTYIELD | 71.2% | |
YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |